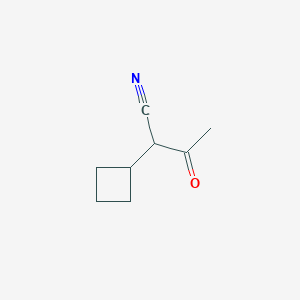

![molecular formula C9H16ClNO2 B3019804 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride CAS No. 2411257-42-4](/img/structure/B3019804.png)

5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride is a heterocyclic compound that is part of a broader class of azaspirocycles. These compounds are of significant interest in drug discovery due to their complex structure and potential biological activity. The azaspirocycles, including the 5-azaspiro[3.5]nonane scaffold, are synthesized through various methods, such as multicomponent condensation, ring-closing metathesis, and reductive amination, to yield functionalized pyrrolidines, piperidines, and azepines .

Synthesis Analysis

The synthesis of azaspirocycles, including those similar to 5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride, involves multicomponent reactions that provide rapid access to these compounds. For instance, the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane can lead to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles . Additionally, the synthesis of related azaspiro[3.3]heptane-derived amino acids demonstrates the versatility of spirocyclic scaffolds in constructing constrained amino acids for use in chemistry and drug design .

Molecular Structure Analysis

The molecular structure of azaspirocycles is characterized by the presence of a spirocyclic scaffold, where a nitrogen atom is incorporated into the ring system. This structural feature is crucial for the biological activity of these compounds. The synthesis of tetra-azaspiro[4.5]decane derivatives, for example, involves a Smiles-type rearrangement, indicating the complexity and diversity of reactions that these spirocyclic compounds can undergo .

Chemical Reactions Analysis

Azaspirocycles can undergo various chemical reactions, including ring-closing metathesis, epoxide opening, and reductive amination, to yield functionalized derivatives . The reduction and hydrolysis of substituted azaspiroheptane dicarboxylic acid esters have been shown to produce bis(hydroxymethyl)cyclopropanes while maintaining the integrity of the azaspiroheptane fragment . Furthermore, the aminomethylation of azaspiro[5.5]undecane derivatives leads to the formation of diazaspiro[bicyclo[3.3.1]nonane] derivatives, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their unique molecular structure. The synthesis of enantiomerically pure azaspiroheptane derivatives through asymmetric hydrogenation highlights the importance of stereochemistry in determining the properties and potential pharmacological activity of these compounds . The design and synthesis of quinolone derivatives containing the azaspiroheptane moiety have resulted in compounds with potent antibacterial activity, demonstrating the impact of the azaspiro scaffold on the biological properties of these molecules .

properties

IUPAC Name |

5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-9(10-6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLITAPPPNVXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCC(CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B3019736.png)

(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)

![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)

![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)

![4-[4-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-thiazol-2-yl)pyridin-2-yl]morpholine](/img/structure/B3019741.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)